1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione
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Overview
Description
1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione is a useful research compound. Its molecular formula is C54H52N4O4 and its molecular weight is 821.034. The purity is usually 95%.
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Properties
IUPAC Name |
1,4-bis[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H52N4O4/c1-5-31-29-57-23-19-33(31)25-47(57)49(37-17-21-55-45-15-11-35(61-3)27-43(37)45)41-13-14-42(52-51(41)53(59)39-9-7-8-10-40(39)54(52)60)50(48-26-34-20-24-58(48)30-32(34)6-2)38-18-22-56-46-16-12-36(62-4)28-44(38)46/h5-18,21-22,27-28,31-34,47-50H,1-2,19-20,23-26,29-30H2,3-4H3/t31?,32?,33?,34?,47?,48?,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIOWIWSMQWLNP-XJVYWJENSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)C5=C6C(=C(C=C5)C(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)C5=C6C(=C(C=C5)[C@@H](C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H52N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743651 |
Source
|
Record name | 1,4-Bis[(9S)-6'-methoxycinchonan-9-yl]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176298-44-5 |
Source
|
Record name | 1,4-Bis[(9S)-6'-methoxycinchonan-9-yl]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What types of reactions can hydroquinidine (anthraquinone-1,4-diyl) diether catalyze?
A1: Hydroquinidine (anthraquinone-1,4-diyl) diether has proven to be an efficient catalyst for asymmetric allylic alkylation reactions. Research highlights its use in the enantioselective allylic-allylic alkylation of α,α-dicyanoalkenes with Morita-Baylis-Hillman carbonates []. It also demonstrates potential in the asymmetric allylic alkylation of indenes with Morita-Baylis-Hillman carbonates when used in a Lewis base assisted Brønsted base catalysis strategy [].
Q2: How does the stereoselectivity of hydroquinidine (anthraquinone-1,4-diyl) diether impact its applications in organic synthesis?
A2: The high enantioselectivity of hydroquinidine (anthraquinone-1,4-diyl) diether is crucial for its effectiveness in asymmetric synthesis. For example, in the allylic-allylic alkylation reactions mentioned previously, excellent stereoselectivities were observed (d.r. > 99:1, up to 99 % ee) []. This ability to selectively control the formation of specific enantiomers makes it highly valuable for synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals and other biologically active molecules.
Q3: Are there any limitations to using hydroquinidine (anthraquinone-1,4-diyl) diether as a catalyst in organic synthesis?
A3: While hydroquinidine (anthraquinone-1,4-diyl) diether shows promise as an asymmetric catalyst, there are limitations to consider. For instance, in the asymmetric allylic alkylation of indenes, while excellent enantioselectivities were observed in some cases (53–95 % ee), the reaction yields were generally low to moderate (27–71 %) []. Further research is needed to optimize reaction conditions and potentially enhance yields for broader applicability.
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